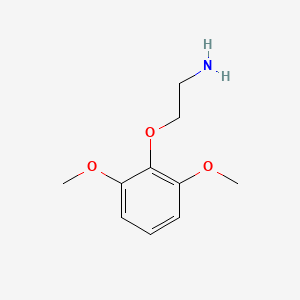

2-(2,6-Dimethoxyphenoxy)ethanamine

Description

Contextualization within the Aryloxyethylamine Class

2-(2,6-Dimethoxyphenoxy)ethanamine belongs to the broader class of aryloxyethylamine compounds. This structural motif, characterized by an aryloxy group connected to an ethylamine (B1201723) side chain, is a common feature in a variety of biologically active molecules. The aryloxyethylamine core provides a versatile scaffold that can be readily modified, allowing chemists to systematically alter the compound's properties to enhance its interaction with specific biological targets.

The versatility of the aryloxyethylamine structure is demonstrated in the synthesis of a series of derivatives designed for specific therapeutic purposes. For instance, research has focused on synthesizing various aryloxyethylamine derivatives to explore their neuroprotective activities. nih.gov These synthetic efforts often involve modifying the aryl group or the amine to fine-tune the pharmacological profile of the resulting molecules.

Significance as a Privileged Scaffold or Synthetic Intermediate in Medicinal Chemistry

While the term "privileged scaffold" is often reserved for structures that can bind to multiple, unrelated biological targets, the aryloxyethylamine framework, and by extension this compound, serves as a crucial synthetic intermediate in the creation of complex molecular architectures. Its utility lies in its ability to be readily incorporated into larger molecules, providing a foundational piece for drug discovery efforts.

A notable application of aryloxyethylamine derivatives is in the synthesis of compounds containing the 4-benzoylpiperidine fragment. This fragment is considered a privileged structure in medicinal chemistry due to its presence in numerous bioactive small molecules. The synthesis of certain neuroprotective agents has utilized aryloxyethylamine precursors to construct these more elaborate and biologically active compounds. nih.gov This underscores the importance of this compound as a key building block, enabling the assembly of molecules with recognized therapeutic potential.

Overview of Academic Research Trajectories for this compound and its Analogues

Academic research on this compound and its analogues has been prominently directed towards the discovery of novel neuroprotective agents. A significant body of work involves the design and synthesis of a variety of aryloxyethylamine derivatives and the evaluation of their ability to protect neuronal cells from damage. nih.gov

In one such study, a series of aryloxyethylamine derivatives were synthesized and tested for their neuroprotective effects against glutamate-induced cell death in PC12 cells, a common model for neuronal research. nih.gov Several of these compounds demonstrated potent protective effects at various concentrations. nih.gov The anti-ischemic activity of these derivatives was also assessed in an in vivo model, where some compounds showed a significant prolongation of survival time in mice subjected to acute cerebral ischemia. nih.gov

The research in this area often involves systematic modifications of the aryloxyethylamine scaffold to establish structure-activity relationships (SAR). For example, different substituents on the aryl ring and modifications of the amine have been explored to optimize neuroprotective activity. nih.gov This line of inquiry continues to be a primary focus, with the aim of developing new therapeutic agents for conditions such as ischemic stroke. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dimethoxyphenoxy)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-12-8-4-3-5-9(13-2)10(8)14-7-6-11/h3-5H,6-7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDOKKFIYLQAJOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)OCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations Involving 2 2,6 Dimethoxyphenoxy Ethanamine

Established Synthetic Pathways to 2-(2,6-Dimethoxyphenoxy)ethanamine

The synthesis of this compound can be achieved through several chemical routes, primarily involving the formation of the ether linkage followed by the introduction or modification of the ethylamine (B1201723) side chain.

Reduction of 2,6-Dimethoxyphenoxyacetonitrile

A primary and effective method for the synthesis of this compound involves the reduction of the corresponding nitrile precursor, 2,6-dimethoxyphenoxyacetonitrile. This nitrile can be prepared by the Williamson ether synthesis, where 2,6-dimethoxyphenol (B48157) is reacted with a haloacetonitrile, such as bromoacetonitrile, in the presence of a base.

The subsequent reduction of the nitrile group to a primary amine is a critical step. This transformation can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). chemicalbook.commasterorganicchemistry.comresearchgate.netwikipedia.org The reaction proceeds via nucleophilic attack of the hydride on the electrophilic carbon of the nitrile, ultimately yielding the desired primary amine after an aqueous workup. masterorganicchemistry.com

Alternatively, catalytic hydrogenation offers a milder and often more scalable approach. This method typically employs a metal catalyst, such as Raney nickel or a palladium-based catalyst, under a hydrogen atmosphere. The choice of catalyst and reaction conditions (temperature, pressure) can be optimized to achieve high yields and purity of the final product.

Alternative Synthetic Routes for Aryloxyethylamines

Beyond the nitrile reduction pathway, other synthetic strategies for aryloxyethylamines, which can be adapted for the synthesis of this compound, have been developed.

One notable method is the Gabriel synthesis , a classic and reliable procedure for preparing primary amines. masterorganicchemistry.comresearchgate.netresearchgate.netnih.govwikipedia.orggoogle.comlibretexts.org This synthesis involves the N-alkylation of potassium phthalimide (B116566) with a suitable substrate, in this case, a 2-(2,6-dimethoxyphenoxy)ethyl halide. The resulting N-alkylated phthalimide is then cleaved, typically using hydrazine (B178648) hydrate (B1144303) (the Ing-Manske procedure) or acidic hydrolysis, to release the primary amine. researchgate.netwikipedia.org This method effectively avoids the over-alkylation often encountered in direct amination reactions. wikipedia.org

Derivatization Strategies Utilizing the this compound Moiety

The primary amine functionality and the aromatic ring of this compound provide two key sites for further chemical modification, enabling the generation of a wide range of analogues with potentially diverse properties.

N-Alkylation and N-Acylation Reactions for Analog Generation

The nitrogen atom of the primary amine is a nucleophilic center that readily participates in N-alkylation and N-acylation reactions.

N-Alkylation can be achieved by reacting this compound with various alkylating agents, such as alkyl halides or sulfates, often in the presence of a base to neutralize the formed acid. wikipedia.orgacsgcipr.orggoogle.com The reaction can lead to mono- and di-alkylated products, and controlling the stoichiometry of the reactants is crucial to favor the desired product. wikipedia.org Catalytic methods, for instance, using alcohols as alkylating agents in the presence of a suitable catalyst, offer a greener alternative. google.com

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Alkyl Halide | N-Alkyl-2-(2,6-dimethoxyphenoxy)ethanamine | N-Alkylation |

| This compound | Acyl Chloride | N-Acyl-2-(2,6-dimethoxyphenoxy)ethanamine | N-Acylation |

| This compound | Anhydride | N-Acyl-2-(2,6-dimethoxyphenoxy)ethanamine | N-Acylation |

N-Acylation is another fundamental transformation for creating amide derivatives. This is typically accomplished by treating this compound with acylating agents like acyl chlorides or acid anhydrides. These reactions are often performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to act as a scavenger for the hydrochloric acid or carboxylic acid byproduct. google.com

Cyclization and Formation of Heterocyclic Conjugates

The bifunctional nature of this compound and its derivatives makes them excellent precursors for the synthesis of various heterocyclic systems.

One important class of heterocycles that can be synthesized are benzoxazines . The general synthesis of benzoxazines involves the reaction of a phenol (B47542), a primary amine, and formaldehyde (B43269). researchgate.netrsc.orgrsc.orgresearchgate.net In a plausible synthetic route, this compound could react with a suitable phenol and formaldehyde to form a benzoxazine (B1645224) ring, where the nitrogen atom of the ethanamine moiety becomes part of the newly formed heterocyclic ring. The reaction typically proceeds through the formation of a Mannich base intermediate. rsc.orgrsc.org

Another significant heterocyclic system that can be accessed is the quinoxaline ring. Quinoxalines are generally synthesized by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.netsapub.orgnih.govchim.itnih.gov While this compound itself is not a direct precursor, its derivatives can be. For instance, if the amine were part of a larger molecule containing an o-phenylenediamine unit, subsequent reaction with a dicarbonyl compound would lead to the formation of a quinoxaline-containing conjugate.

| Starting Material | Reagents | Heterocyclic Product |

| This compound, Phenol | Formaldehyde | Benzoxazine derivative |

| o-Phenylenediamine derivative of this compound | 1,2-Dicarbonyl compound | Quinoxaline derivative |

Diversification of the Phenoxy Ring System in Analogues

The 2,6-dimethoxyphenoxy ring system presents opportunities for further functionalization, primarily through electrophilic aromatic substitution reactions. The two methoxy (B1213986) groups are ortho, para-directing and activating, meaning they will direct incoming electrophiles to the positions ortho and para to themselves. wikipedia.orgminia.edu.eglkouniv.ac.inmasterorganicchemistry.com Given that the ortho positions are already substituted with methoxy groups, electrophilic attack is most likely to occur at the para position (position 4) of the benzene (B151609) ring.

Common electrophilic substitution reactions that could be employed include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. minia.edu.eg

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogen in the presence of a Lewis acid catalyst. lkouniv.ac.in

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, although these reactions might be complicated by the presence of the activating methoxy groups.

Furthermore, the synthesis can start from a modified 2,6-dimethoxyphenol to introduce diversity. For example, starting with a substituted pyrogallol, selective methylation can yield a variety of substituted 2,6-dimethoxyphenols, which can then be carried through the synthetic sequence to produce the corresponding substituted 2-(phenoxy)ethanamine analogues. google.comgoogle.comprepchem.com

Novel Synthetic Methodologies and Catalytic Approaches for this compound Derivatives

The development of new synthetic routes to create derivatives of this compound is an area of active research. These efforts are largely focused on enhancing efficiency, yield, and the diversity of the resulting molecules. Key strategies involve the modification of the primary amine group through reactions such as N-acylation and N-alkylation, as well as the construction of heterocyclic systems.

N-Acylation Reactions: The N-acylation of primary amines is a fundamental transformation in organic synthesis. For derivatives of this compound, this can be achieved under mild, catalyst-free conditions. The reaction of the amine with an acylating agent, such as acetic anhydride, can proceed efficiently at room temperature to yield the corresponding N-acylated product. This method is noted for its simplicity, high yield, and short reaction times, offering a green and improved alternative to other existing methods. orientjchem.org

Catalytic N-Alkylation: Catalytic N-alkylation presents a versatile and atom-economical approach to introduce a wide range of substituents onto the nitrogen atom. Palladium-catalyzed N-alkylation, utilizing a well-defined and air-stable phosphine-free palladium(II) complex, has been shown to be effective for the alkylation of various aromatic amines with alcohols. rsc.org This "hydrogen auto-transfer" reaction is environmentally friendly as water is the only byproduct. rsc.org While not yet specifically documented for this compound in the reviewed literature, this methodology represents a promising avenue for the synthesis of its N-alkylated derivatives.

Synthesis of Heterocyclic Derivatives: The primary amine of this compound serves as a key functional handle for the construction of more complex heterocyclic structures, such as pyrazoles and pyrimidines.

Pyrazole (B372694) Derivatives: The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.gov A common synthetic route starts with the reaction of acetophenone (B1666503) phenylhydrazone with a Vilsmeier-Haack reagent (DMF-POCl₃) to form a pyrazole-4-carboxaldehyde. Another approach involves the cyclocondensation of a chalcone (B49325) with hydrazine hydrate. These established methods could be adapted to utilize derivatives of this compound to generate novel pyrazole compounds.

Pyrimidine (B1678525) Derivatives: Pyrimidine synthesis can be achieved through various routes. One common method involves the reaction of a chalcone with guanidine (B92328) carbonate in a solvent like dimethylformamide (DMF) under reflux. ajol.info Another strategy is the condensation of thiourea (B124793) with ethyl cyanoacetate (B8463686) in the presence of a base. nih.gov The resulting aminopyrimidine can then be further functionalized. nih.gov These synthetic strategies offer a framework for incorporating the 2-(2,6-dimethoxyphenoxy)ethyl moiety into a pyrimidine ring system. A multi-step synthesis starting from cyclopropyl (B3062369) formamidine (B1211174) has also been reported for the preparation of a pyrimidine ethylamine compound, highlighting the versatility of synthetic approaches. google.com

The following table summarizes some of the general synthetic approaches that can be applied to the derivatization of this compound.

| Reaction Type | Reagents/Catalysts | Key Features | Potential Products |

| N-Acylation | Acetic Anhydride | Catalyst-free, room temperature, high yield | N-acetyl-2-(2,6-dimethoxyphenoxy)ethanamine |

| Catalytic N-Alkylation | Pd(II) complex, Alcohol | Hydrogen auto-transfer, atom-economical | N-alkyl-2-(2,6-dimethoxyphenoxy)ethanamine derivatives |

| Pyrazole Synthesis | Chalcone, Hydrazine Hydrate | Cyclocondensation | Pyrazole derivatives bearing the 2-(2,6-dimethoxyphenoxy)ethyl group |

| Pyrimidine Synthesis | Chalcone, Guanidine Carbonate | Cyclocondensation | Pyrimidine derivatives bearing the 2-(2,6-dimethoxyphenoxy)ethyl group |

Structure Activity Relationship Sar Studies of 2 2,6 Dimethoxyphenoxy Ethanamine Derivatives

General Principles of SAR Applied to Phenoxyethylamine Derivatives

For direct-acting sympathomimetic amines, which interact directly with adrenergic receptors, certain structural features are paramount for maximal activity. These often include a catechol group and a specific stereochemistry at the β-carbon of the ethylamine (B1201723) chain. uobasrah.edu.iq The presence and positioning of substituents on the phenoxy ring, for instance, can dictate the compound's affinity and efficacy at different receptor subtypes. Similarly, the nature of the substituent on the nitrogen atom plays a crucial role in determining whether the compound acts as an agonist or antagonist and its selectivity for α- or β-adrenergic receptors. uobasrah.edu.iq

Influence of Structural Modifications on Receptor Binding Affinity and Selectivity

Impact of N-Substitution Patterns

The substitution pattern on the nitrogen atom of the ethanamine moiety is a critical determinant of the pharmacological activity of phenoxyethylamine derivatives. Generally, primary and secondary amines exhibit good adrenergic activity, while tertiary amines and quaternary ammonium (B1175870) salts are less active. uobasrah.edu.iq

The size and nature of the N-substituent can dramatically alter receptor selectivity. An increase in the size of the N-substituent tends to decrease α-receptor agonist activity while increasing β-receptor agonist activity. uobasrah.edu.iq For instance, N-substitution with a 2-methoxybenzyl group has been shown to significantly enhance affinity at serotonin (B10506) 5-HT2A receptors. nih.gov Specifically, the affinity of 2,5-dimethoxy-4-iodophenethylamine for human 5-HT2A receptors increased from a K_i of 0.62 nM to 0.087 nM upon N-substitution with a 2-methoxybenzyl group. nih.gov This highlights the significant role of the N-benzyl moiety in optimizing ligand-receptor interactions.

Furthermore, studies on N-(2-methoxybenzyl)-phenethylamines (NBOMe drugs) have demonstrated that this substitution increases binding affinity at several other receptors, including serotonergic 5-HT2C, adrenergic α1, dopaminergic D1-3, and histaminergic H1 receptors, while reducing affinity for 5-HT1A receptors. nih.gov The orientation of the N-substituent within the receptor's binding pocket is also crucial. For example, in a series of rigid analogues, a piperidine (B6355638) ring projecting upwards towards the opening of the binding site was tolerated, whereas a downward projection into a sterically restricted area resulted in lower affinity. nih.gov

Table 1: Impact of N-Substitution on Receptor Binding Affinity

| Compound | N-Substituent | Receptor | Binding Affinity (Ki, nM) |

| 2,5-dimethoxy-4-iodophenethylamine | -H | 5-HT2A | 0.62 nih.gov |

| N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine | 2-methoxybenzyl | 5-HT2A | 0.087 nih.gov |

| 1 | -H | 5-HT2A | 6.0 nih.gov |

| 2 | 2-methoxybenzyl | 5-HT2A | 0.19 nih.gov |

Effects of Aromatic Ring Substituents on Pharmacological Profiles

Substituents on the aromatic ring of phenoxyethylamine derivatives play a pivotal role in modulating their pharmacological profiles, primarily by influencing electronic and steric properties. nih.gov The number and type of aromatic rings can impact various developability parameters, including aqueous solubility, lipophilicity, and protein binding. psu.edunih.gov An increased number of aromatic rings often correlates with decreased aqueous solubility, even within a defined lipophilicity range. nih.gov

In the context of adrenergic receptor ligands, specific substitutions on the phenyl ring are crucial for affinity and selectivity. For example, in a series of norepinephrine (B1679862) analogues, the introduction of an isopropyl, cyclohexyl, or fluoro group at the meta position of octopamine (B1677172) was found to improve its affinity for α-adrenergic receptors. nih.gov Conversely, these same substitutions at the para position of norphenylephrine were detrimental to activity. nih.gov

The presence of methoxy (B1213986) groups, as in 2-(2,6-dimethoxyphenoxy)ethanamine, significantly influences the molecule's interaction with the receptor. These groups can affect the electronic distribution within the aromatic ring and participate in hydrogen bonding or steric interactions within the receptor's binding pocket. The position of these substituents is critical; for instance, the 2,6-dimethoxy substitution pattern provides a unique steric and electronic environment that can contribute to selective receptor binding.

Table 2: Effect of Aromatic Ring Substituents on α-Adrenergic Receptor Affinity

| Parent Compound | Substituent | Position | Effect on Affinity |

| Octopamine | Isopropyl | meta | 3-fold improvement nih.gov |

| Octopamine | Cyclohexyl | meta | 5-fold improvement nih.gov |

| Octopamine | Fluoro | meta | 6-fold improvement nih.gov |

| Norphenylephrine | Isopropyl | para | Detrimental nih.gov |

| Norphenylephrine | Cyclohexyl | para | Detrimental nih.gov |

| Norphenylephrine | Fluoro | para | Detrimental nih.gov |

Role of the Ethanamine Linker in Ligand-Receptor Interactions

The ethanamine linker connecting the phenoxy ring to the terminal amine is a crucial structural element that dictates the spatial relationship between these two key pharmacophoric features. The length and flexibility of this linker are critical for optimal positioning of the ligand within the receptor's binding site. nih.gov

Studies on multivalent nanoparticle-receptor interactions have shown that the length of a linker can significantly influence binding efficiency. nih.gov While these studies were not on phenoxyethylamines specifically, the principles are transferable. A shorter, more rigid linker might restrict the conformational freedom of the molecule, leading to a more defined orientation within the binding pocket. Conversely, a longer, more flexible linker could allow for more varied interactions but might also lead to non-productive binding modes. nih.gov

In the context of phenoxyethylamine derivatives, the ethanamine linker ensures the correct distance and geometry for the terminal amine to form critical interactions, such as an ionic bond with an aspartate residue often found in the binding pocket of aminergic G protein-coupled receptors. vu.nl Any modification to this linker, such as the introduction of substituents or changes in its length, would be expected to have a profound impact on the ligand's affinity and efficacy.

Quantitative Structure-Activity Relationship (QSAR) and Ligand-Based Drug Design (LBDD) Approaches

Quantitative Structure-Activity Relationship (QSAR) and Ligand-Based Drug Design (LBDD) are powerful computational tools used to understand and predict the biological activity of chemical compounds based on their structural properties. These approaches are particularly valuable in the study of phenoxyethylamine derivatives, where a large number of analogues can be synthesized and tested.

QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.com This is achieved by calculating a set of molecular descriptors for each compound, which quantify various aspects of its structure, such as steric, electronic, and hydrophobic properties. These descriptors are then correlated with the observed biological activity using statistical methods like multilinear regression. researchgate.netnih.gov For phenethylamine (B48288) derivatives, QSAR studies have been used to model properties like the octanol-water partition coefficient (logP), which is a key determinant of a drug's pharmacokinetic profile. nih.gov A significant QSAR model for a set of forty phenethylamine derivatives found that descriptors related to baseline toxicity and 3D molecular representation were crucial in regulating their logP values. nih.gov

LBDD approaches, on the other hand, are employed when the three-dimensional structure of the target receptor is unknown. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. By analyzing a set of known active ligands, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of functional groups required for binding to the receptor. This pharmacophore can then be used to screen virtual libraries of compounds to identify new potential ligands. For phenoxyethylamine derivatives, LBDD could be used to design new analogues with improved affinity and selectivity by ensuring they possess the optimal arrangement of aromatic, hydrogen-bonding, and ionic features.

Both QSAR and LBDD are integral to modern drug discovery, enabling a more rational and efficient design of novel therapeutic agents based on the structure-activity relationships of existing compounds like this compound and its derivatives.

Pharmacological and Mechanistic Investigations of 2 2,6 Dimethoxyphenoxy Ethanamine Analogues

Adrenergic Receptor (AR) Modulation

Analogues of 2-(2,6-dimethoxyphenoxy)ethanamine have demonstrated significant interactions with adrenergic receptors, a class of G protein-coupled receptors that are targets for catecholamines like norepinephrine (B1679862) and epinephrine. These receptors are crucial in regulating various physiological processes, including vasoconstriction, heart rate, and neurotransmission.

Alpha1-Adrenoceptor Subtype Selectivity (α1A, α1B, α1D) and Antagonist Activity

Research has shown that analogues of this compound can act as antagonists at α1-adrenoceptors. For instance, WB4101, which is (2-(2',6'-dimethoxy)phenoxyethylamino)methylbenzo-1,4-dioxane, is a known alpha-adrenoceptor antagonist. nih.gov Studies on a series of 2,4-diamino-6,7-dimethoxyquinoline derivatives, which share structural similarities, revealed high in vitro binding affinities for α1-adrenoceptors, with impressive selectivity over α2-adrenoceptors. nih.gov

Specifically, the compound 4-amino-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinoline demonstrated potent competitive antagonism of the α1-mediated vasoconstrictor action of noradrenaline, being approximately 20 times more active than the well-known α1-antagonist, prazosin. nih.gov This high affinity and selectivity for postjunctional α1-adrenoceptors are consistent with the observed antihypertensive effects of this series of compounds in spontaneously hypertensive rats. nih.gov

Further investigations into novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, which also incorporate a phenoxyethylamine moiety, have shown that ortho-substitution on the phenoxy ring can influence α1-receptor affinity. researchgate.net Derivatives with an ortho-methoxy substituent, as well as their bicyclic analogues with oxygen or nitrogen in the ortho position, exhibited the highest affinities for the α1 receptor. researchgate.net This suggests that the substitution pattern on the phenoxy ring is a key determinant of α1-adrenoceptor activity. However, it's noteworthy that even with increased α1 affinity in some analogues, the selectivity for the 5-HT1A receptor generally remained very high. researchgate.net

A comprehensive study of 62 α-agonists at the three human α1-adrenoceptor subtypes (α1A, α1B, and α1D) highlighted the complexity of agonist selectivity. While adrenaline, noradrenaline, and phenylephrine (B352888) were highly efficacious agonists at all three subtypes, other compounds displayed varied selectivity profiles. nih.gov This underscores the importance of detailed pharmacological characterization to understand the specific interactions of this compound analogues with each α1-adrenoceptor subtype.

Table 1: Adrenergic Receptor Activity of Selected Analogues

| Compound/Analogue Class | Receptor Target | Activity | Key Findings |

|---|---|---|---|

| WB4101 | α-adrenoceptors | Antagonist | Known α-adrenoceptor antagonist. nih.gov |

| 2,4-Diamino-6,7-dimethoxyquinoline derivatives | α1-adrenoceptors | Antagonist | High affinity and selectivity for α1 over α2 receptors; potent antihypertensive agents. nih.gov |

| 1-(1-Benzoylpiperidin-4-yl)methanamine derivatives | α1-adrenoceptors | Variable Affinity | Ortho-methoxy substitution on the phenoxy ring increases α1 receptor affinity. researchgate.net |

| Adrenaline, Noradrenaline, Phenylephrine | α1A, α1B, α1D | Agonist | Highly efficacious agonists at all three α1-adrenoceptor subtypes. nih.gov |

Serotonin (B10506) Receptor (5-HTR) Interactions

In addition to their effects on adrenergic receptors, analogues of this compound have been found to interact significantly with serotonin receptors, which are involved in a wide range of physiological and psychological processes.

5-HT1A Receptor Agonism and Partial Agonism

A key pharmacological feature of certain this compound analogues is their activity at the 5-HT1A receptor. For example, N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-(2-methoxyphenoxy)ethan-1-amine is a potent 5-HT1A receptor ligand. nih.gov Rational design and synthesis of analogues of this compound have shown that modifying the substituents in the ortho position of the phenoxy moiety can enhance selectivity for the 5-HT1A receptor over α1-adrenoceptors. nih.gov

One such analogue, the methoxymethylenoxy derivative, exhibited the best 5-HT1A selectivity profile and acted as a potent partial agonist at this receptor. nih.gov This highlights the potential to fine-tune the pharmacological profile of these compounds to achieve desired receptor selectivity and functional activity. Further supporting this, a study on novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives identified compounds with high affinity and selectivity for 5-HT1A receptors, with some acting as biased agonists, preferentially activating certain downstream signaling pathways. researchgate.net

Table 2: Serotonin Receptor Activity of Selected Analogues

| Compound/Analogue Class | Receptor Target | Activity | Key Findings |

|---|---|---|---|

| N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-(2-methoxyphenoxy)ethan-1-amine analogues | 5-HT1A | Partial Agonist | Modification of the ortho-phenoxy substituent enhances 5-HT1A selectivity and potency. nih.gov |

| 1-(1-Benzoylpiperidin-4-yl)methanamine derivatives | 5-HT1A | Biased Agonist | High affinity and selectivity for 5-HT1A receptors, with potential for biased agonism. researchgate.net |

Explorations into Other Biological Targets and Pathways

Beyond their interactions with adrenergic and serotonin receptors, derivatives of this compound have been investigated for other potential therapeutic applications, demonstrating a broader biological activity profile.

Antimycobacterial Activity of Specific Derivatives

A significant area of investigation has been the antimycobacterial activity of derivatives of this chemical class. Research into a series of polycyclic amine derivatives, selected in part for moieties with possible antimycobacterial activity, has yielded promising results. nih.gov The nature of the side chain, rather than the polycyclic carrier, was found to be a determining factor in the antimycobacterial activity. nih.gov

In a separate study, novel "mutual" bioactive amides were synthesized by combining pyridine-4-carbohydrazide (isoniazid, INH) with various antimicrobial agents, including diphenyl (thio)ethers. rsc.org Many of these derivatives exhibited potent antimycobacterial activity against both drug-susceptible and multidrug-resistant Mycobacterium tuberculosis, with some compounds showing minimum inhibitory concentrations (MICs) as low as ≤0.25 μM. rsc.org Furthermore, studies on 2,5-disubstituted-1,3,4-oxadiazole derivatives have also identified compounds with cidal activity against M. smegmatis. msptm.org These findings suggest that the this compound scaffold can be a valuable starting point for the development of new antimycobacterial agents.

Table 3: Antimycobacterial Activity of Selected Derivatives

| Derivative Class | Target Organism | Key Findings |

|---|---|---|

| Polycyclic amine derivatives | Mycobacterium tuberculosis | The nature of the side chain is crucial for antimycobacterial activity. nih.gov |

| "Mutual" bioactive amides (with diphenyl (thio)ethers) | Mycobacterium tuberculosis (drug-susceptible and MDR strains) | Potent activity with MICs as low as ≤0.25 μM. rsc.org |

| 2,5-Disubstituted-1,3,4-oxadiazole derivatives | M. smegmatis | Identification of compounds with cidal activity. msptm.org |

Mechanisms of Cellular Response, including Apoptosis and Cell Proliferation Modulation

Investigations into analogues of this compound have revealed significant effects on fundamental cellular processes such as apoptosis (programmed cell death) and cell proliferation. These studies provide a foundation for understanding the potential anti-cancer mechanisms of this compound class.

Apoptosis Induction:

Studies on various phenoxyacetamide and phenylacetamide derivatives have consistently demonstrated their ability to induce apoptosis in cancer cell lines. nih.govtbzmed.ac.ir The mechanisms underlying this pro-apoptotic activity often involve the modulation of key regulatory proteins in both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. nih.gov

For instance, some phenylacetamide derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and down-regulate the expression of anti-apoptotic proteins such as Bcl-2. tbzmed.ac.ir The balance between these proteins is critical in determining a cell's fate, with a shift towards pro-apoptotic members leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the executioners of apoptosis. nih.gov Flow cytometry analysis using Annexin V staining is a common method to quantify apoptotic cells. nih.govresearchgate.netplos.org

One study on phenoxazine (B87303) derivatives, which share a structural resemblance to the core of this compound, found that certain analogues could induce both apoptosis and necrosis in pancreatic cancer cells. nih.gov The pro-apoptotic effect was associated with the downregulation of Bcl-2 expression. nih.gov

The table below summarizes the cytotoxic and pro-apoptotic activities of some analogues.

| Compound/Analogue | Cell Line | IC50 (µM) | Observed Apoptotic Effects | Reference |

| Phenylacetamide derivative (3d) | MDA-MB-468 | 0.6 ± 0.08 | Upregulation of Bax and FasL RNA expression, increased caspase-3 activity. | tbzmed.ac.ir |

| Phenylacetamide derivative (3d) | PC-12 | 0.6 ± 0.08 | Upregulation of Bax and FasL RNA expression, increased caspase-3 activity. | tbzmed.ac.ir |

| Phenylacetamide derivative (3c) | MCF-7 | 0.7 ± 0.08 | Not specified. | tbzmed.ac.ir |

| Phenylacetamide derivative (3d) | MCF-7 | 0.7 ± 0.4 | Not specified. | tbzmed.ac.ir |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivative (2b) | PC3 | 52 | Not specified. | nih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivative (2c) | PC3 | 80 | Not specified. | nih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivative (2c) | MCF-7 | 100 | Not specified. | nih.gov |

| 6H-thiopyran-2,3-dicarboxylate derivative (4a) | MCF-7 | 4.5 | Not specified. | nih.gov |

| 6H-thiopyran-2,3-dicarboxylate derivative (4a) | HCT-15 | 3.5 | Not specified. | nih.gov |

Cell Proliferation Modulation:

In addition to inducing apoptosis, analogues of this compound have been shown to inhibit cell proliferation by arresting the cell cycle at various phases. nih.govnih.gov The cell cycle is a tightly regulated process that governs cell growth and division, and its dysregulation is a hallmark of cancer. miltenyibiotec.com Flow cytometry is a standard technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). thermofisher.comqmul.ac.uk

For example, a study on ethyl acetate (B1210297) extracts of Linum species, which contain various bioactive compounds, demonstrated cell cycle arrest at the G2/M phase in PC3 prostate cancer cells. nih.gov Another study on thiopyran analogues showed inhibition of cell growth in breast (MCF-7) and colon (HCT-15) cancer cell lines. nih.gov

The data below illustrates the effects of some analogue extracts on cell cycle distribution.

| Treatment | Cell Line | Concentration (µg/mL) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |

| EAELN Extract | PC3 | 250 | Not specified | Not specified | Increased | nih.gov |

| EAELN Extract | PC3 | 500 | Not specified | Not specified | Increased | nih.gov |

| EAELN Extract | PC3 | 1000 | Not specified | Not specified | Increased | nih.gov |

| EAELT Extract | PC3 | 250 | Increased | Decreased | Increased | nih.gov |

| EAELT Extract | PC3 | 500 | Increased | Decreased | Increased | nih.gov |

| EAELT Extract | PC3 | 1000 | Increased | Decreased | Increased | nih.gov |

EAELN: Ethyl acetate extract of L. numidicum; EAELT: Ethyl acetate extract of L. trigynum.

Advanced Characterization and Computational Studies of 2 2,6 Dimethoxyphenoxy Ethanamine and Its Derivatives

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the chemical structure and assessing the purity of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography offer detailed insights at the atomic level.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For derivatives of 2-(2,6-dimethoxyphenoxy)ethanamine, both ¹H and ¹³C NMR are crucial for confirming their identity and purity.

In a typical ¹H NMR spectrum of a this compound derivative, distinct signals corresponding to the protons in different chemical environments are expected. docbrown.info The aromatic protons of the dimethoxyphenoxy group would appear in a specific region of the spectrum, while the protons of the ethanamine backbone and any substituents would have their own characteristic chemical shifts and splitting patterns due to spin-spin coupling with neighboring protons. docbrown.info The integration of these signals provides the ratio of protons in each environment, further confirming the structure. docbrown.info

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. docbrown.info Each unique carbon atom in a this compound derivative will produce a distinct signal, with its chemical shift being indicative of its electronic environment. docbrown.info For instance, the carbon atoms of the aromatic ring, the methoxy (B1213986) groups, and the ethanamine chain will all resonate at different frequencies. docbrown.info

| Carbon Atom | Typical Chemical Shift Range (ppm) |

| Aromatic C-O | 150 - 160 |

| Aromatic C-H | 110 - 130 |

| Aromatic C-C (substituted) | 130 - 140 |

| O-CH₂ | 65 - 75 |

| CH₂-N | 40 - 50 |

| Methoxy (O-CH₃) | 55 - 60 |

| This table is illustrative and actual values will vary based on substitution and solvent. |

X-ray Crystallography for Absolute Configuration and Solid-State Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and absolute stereochemistry. For chiral derivatives of this compound, X-ray crystallography is essential for determining the absolute configuration of stereocenters.

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. The crystal structure reveals not only the molecular conformation but also the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the packing of molecules in the solid state. This information is valuable for understanding the physical properties of the compound, such as its melting point and solubility.

Molecular Modeling and Docking Simulations in Ligand Design

Computational techniques such as molecular modeling and docking are integral to modern drug design, enabling the prediction of how a ligand might interact with its biological target. These methods are particularly useful for designing derivatives of this compound with improved affinity and selectivity for their target receptors, which are often G protein-coupled receptors (GPCRs) like adrenergic receptors. nih.govunivr.it

Ligand-Protein Interaction Analysis and Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique is instrumental in understanding the key interactions that drive ligand binding and can be used to screen virtual libraries of compounds to identify potential new drug candidates. univr.it For derivatives of this compound, docking studies can be performed against the binding sites of adrenergic receptors to predict their binding affinity and mode of interaction. nih.govnih.gov

The docking process involves preparing the 3D structures of both the ligand and the receptor. The ligand is then placed in various positions and orientations within the receptor's binding site, and a scoring function is used to estimate the binding energy for each pose. The pose with the lowest energy is considered the most likely binding mode. Analysis of this predicted complex can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues of the receptor. mdpi.comresearchgate.net For instance, the amine group of the ethanamine moiety could form a key salt bridge with an acidic residue like aspartate in the receptor binding pocket. univr.it

The following table summarizes common interactions that could be predicted for a this compound derivative docked into an adrenergic receptor.

| Ligand Moiety | Potential Interacting Residue Type | Type of Interaction |

| Protonated Amine | Aspartic Acid, Glutamic Acid | Salt Bridge, Hydrogen Bond |

| Phenoxy Oxygen | Serine, Threonine, Tyrosine | Hydrogen Bond |

| Aromatic Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking, Hydrophobic |

| Methoxy Groups | Leucine, Isoleucine, Valine | Hydrophobic |

Homology Modeling for Unresolved Receptor Structures

While the number of experimentally determined GPCR structures is growing, many receptor subtypes still lack a high-resolution crystal structure. In such cases, homology modeling can be used to build a 3D model of the target receptor based on the known structure of a related homologous protein (the template). nih.govnih.gov Given the structural conservation within the GPCR family, homology models of adrenergic receptor subtypes can be constructed using the crystal structures of other aminergic receptors, such as the β2-adrenergic receptor, as templates. nih.govresearchgate.net

The process of homology modeling involves several steps: template selection, sequence alignment of the target and template, model building, and model refinement and validation. The quality of the resulting model is highly dependent on the sequence identity between the target and the template. nih.gov Once a reliable homology model is generated, it can be used for molecular docking studies to investigate the binding of this compound derivatives, in the same way as an experimentally determined structure. nih.gov This approach allows for structure-based drug design efforts to be extended to receptors for which no experimental structure is available.

Theoretical Calculations in Structure-Function Relationships and Conformational Analysis

Theoretical quantum mechanical calculations, such as those based on Density Functional Theory (DFT), provide a powerful means to investigate the electronic structure, conformation, and reactivity of molecules. figshare.comiau.ir These calculations can be used to understand the structure-function relationships of this compound derivatives and to perform detailed conformational analyses.

Conformational analysis is crucial for understanding the behavior of flexible molecules like this compound. The relative energies of different conformers, which arise from rotation around single bonds, can be calculated using DFT. researchgate.netiu.edu.sa This analysis can identify the lowest energy (most stable) conformation of the molecule, which is often the biologically active conformation. By understanding the conformational preferences of a molecule, it is possible to design more rigid analogs that are "pre-organized" for binding to the receptor, potentially leading to increased affinity and selectivity.

Future Directions and Research Opportunities for 2 2,6 Dimethoxyphenoxy Ethanamine in Chemical Sciences

Development of Novel Pharmacological Tools and Probes

The development of selective and potent pharmacological tools is crucial for dissecting complex biological pathways. The 2-phenethylamine scaffold has proven to be a versatile template for creating such tools. nih.gov A significant future direction for 2-(2,6-dimethoxyphenoxy)ethanamine lies in its derivatization to create novel probes for studying various biological targets.

One promising avenue is the development of photoreactive probes. For instance, derivatives of the 2-phenethylamine CGS 21680 have been successfully functionalized with photophores like benzophenone (B1666685) and phenylazide to create tools for photoaffinity labeling of the adenosine (B11128) A2A receptor. nih.gov This technique allows for the covalent labeling and subsequent identification of receptor-ligand interactions. The this compound scaffold could be similarly modified to incorporate photoreactive groups, enabling the exploration of its binding partners in a complex biological milieu.

Furthermore, the synthesis of fluorescently labeled derivatives of this compound could provide valuable tools for imaging and tracking its localization within cells and tissues. By attaching a fluorophore, researchers could visualize the compound's distribution and interaction with its biological targets in real-time, offering insights into its mechanism of action.

Exploration of Undiscovered Biological Activities and Therapeutic Applications

The 2-phenethylamine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous endogenous neurotransmitters and synthetic drugs with a wide array of therapeutic applications. mdpi.comwikipedia.org The specific substitution pattern of this compound, with its dimethoxyphenoxy group, suggests the potential for unique biological activities that warrant thorough investigation.

The phenethylamine (B48288) class of compounds is known to interact with a multitude of receptors, including:

Adrenergic Receptors (α and β): These receptors are involved in regulating cardiovascular function, and many phenethylamine derivatives act as agonists or antagonists. mdpi.com

Dopamine (B1211576) Transporter (DAT) and Receptors (Dx): The DAT is a primary target for psychostimulants and antidepressants, and many phenethylamines modulate dopamine signaling. nih.govbiomolther.org

Serotonin (B10506) (5-HT) Receptors: Various subtypes of 5-HT receptors are targets for drugs treating depression, anxiety, and psychosis, and are known to be modulated by phenethylamine derivatives. nih.gov

Sigma Receptors: These receptors are implicated in a range of conditions including pain and neurodegenerative diseases. mdpi.com

Given this precedent, a significant research opportunity lies in screening this compound and its derivatives against a broad panel of these and other G-protein coupled receptors (GPCRs), ion channels, and enzymes to uncover novel biological activities. The substitution on the phenyl ring is known to significantly influence the pharmacological profile of phenethylamines, suggesting that the 2,6-dimethoxyphenoxy moiety could confer novel selectivity or potency. researchgate.net

The potential therapeutic applications of this compound are vast and could span from central nervous system disorders to metabolic diseases, depending on its uncovered biological targets. For example, its structural similarity to known psychoactive compounds suggests a potential role in neuroscience, while the broader phenethylamine class has also shown activity as carbonic anhydrase inhibitors, relevant for conditions like glaucoma and obesity. mdpi.com

Advancements in Asymmetric Synthesis and Stereoselective Derivatization

Chirality plays a pivotal role in the biological activity of many pharmaceuticals, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles. The ethanamine side chain of this compound contains a potential stereocenter if substituted at the α- or β-position, and the development of asymmetric synthetic routes is a critical area for future research.

Recent years have seen significant progress in the asymmetric synthesis of 2-arylethylamines, moving beyond classical resolution methods. mdpi.com Key advanced methodologies that could be applied to this compound include:

Metal-free catalysis: Organocatalytic and organophotocatalytic methods offer environmentally friendly alternatives to metal-based catalysts for the enantioselective synthesis of chiral amines. mdpi.com

Enzymatic catalysis: Biocatalysis provides a highly selective and efficient means of producing enantiomerically pure amines under mild conditions. mdpi.com

Chiral auxiliaries: The use of chiral auxiliaries in conjunction with organometallic additions to chiral oxazolidines has been demonstrated for the synthesis of chiral α-alkyl phenethylamines. acs.org

The ability to synthesize specific stereoisomers of this compound and its derivatives would be instrumental in elucidating structure-activity relationships (SAR) and identifying the optimal stereochemistry for interaction with specific biological targets. Stereoselective derivatization, the introduction of new functional groups with control over the resulting stereochemistry, will also be crucial for building libraries of diverse and potent analogs. nih.gov

Integration of Chemoinformatics and Artificial Intelligence in Scaffold Optimization

The fields of chemoinformatics and artificial intelligence (AI) are revolutionizing drug discovery by accelerating the design and optimization of bioactive molecules. nih.govnih.gov These computational tools offer immense potential for exploring the chemical space around the this compound scaffold to design novel analogs with improved pharmacological properties.

Key computational approaches that could be leveraged include:

Scaffold Hopping and Decoration: AI-driven generative models can propose novel molecular scaffolds that retain the key pharmacophoric features of this compound but possess different core structures (scaffold hopping). arxiv.org Alternatively, these models can suggest modifications to the side chains while keeping the core scaffold intact (scaffold decoration) to enhance activity or selectivity. arxiv.org

Predictive Modeling: Machine learning algorithms can be trained on existing data for phenethylamine derivatives to build models that predict the biological activity, physicochemical properties, and potential toxicity of novel analogs of this compound. github.comnih.gov This can help prioritize the synthesis of the most promising compounds.

Structure-Based Ligand Design: If the three-dimensional structure of a biological target for this compound is known or can be modeled, computational docking and molecular dynamics simulations can be used to predict binding poses and affinities, guiding the rational design of more potent ligands. nih.gov

Polypharmacology Prediction: A flexible scaffold-based cheminformatics approach could be employed to design ligands that interact with multiple targets, a desirable feature for treating complex diseases. nih.gov

The integration of these in silico methods with traditional synthetic and pharmacological approaches will create a powerful workflow for the efficient discovery and optimization of novel drug candidates based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthesis and purification methods for 2-(2,6-dimethoxyphenoxy)ethanamine?

- Methodological Answer : Synthesis involves nucleophilic substitution reactions. For example, reacting this compound with oxiran-2-ylmethyl tosylate in dimethylformamide (DMF) at 70°C for 7 hours yields intermediates for enzyme inhibitors. Purification via silica gel column chromatography (e.g., 54% yield) is critical, using eluents like chloroform/methanol mixtures. Reaction conditions (e.g., i-PrOH, 85°C) and stoichiometric optimization are key to minimizing side products .

Q. How is structural confirmation of this compound achieved in synthetic workflows?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is standard. ¹H NMR (400 MHz, CDCl₃) reveals methoxy protons at δ 3.75–3.85 ppm and aromatic protons at δ 6.45–6.70 ppm. ¹³C NMR (100 MHz, CDCl₃) confirms ether linkages (C-O at ~150 ppm) and aliphatic carbons (~40–50 ppm). Mass spectrometry (e.g., ESI-MS) validates molecular weight (e.g., m/z 225.29 for C₁₂H₁₉NO₃ derivatives) .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of this compound in lignin model degradation?

- Methodological Answer : In β-O-4 lignin models, erythro and threo diastereomers exhibit distinct hydrolysis kinetics. Erythro forms (Jαβ = 3.7 Hz) hydrolyze faster under acidic conditions compared to threo (Jαβ = 7.5 Hz). NMR coupling constants and HPLC elution orders (e.g., VSE1 vs. VSE2) are used to assign stereochemistry and predict degradation pathways in fungal studies .

Q. What strategies optimize this compound derivatives for sphingosine kinase 1 (SK1) inhibition?

- Methodological Answer : Structural modifications (e.g., introducing spirocyclic or aromatic groups) enhance SK1 binding. For example, N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl) derivatives are synthesized via reductive amination, with bioactivity validated through IC₅₀ assays. Solvent polarity (DMF vs. i-PrOH) and temperature (70–85°C) critically impact reaction efficiency .

Q. How can researchers resolve contradictions in reported physical properties (e.g., solubility, stability) of derivatives?

- Methodological Answer : Discrepancies arise from impurities or varying synthetic conditions. Standardize protocols:

- Use HPLC (C18 columns, acetonitrile/water gradients) to verify purity (>95%).

- Compare melting points (e.g., 182–184°C for oxalate salts) and log P values (calculated vs. experimental) .

- Replicate studies under controlled humidity/temperature to assess stability .

Q. What safety protocols are essential for handling this compound in catalytic studies?

- Methodological Answer :

- Respiratory Protection : Use NIOSH-approved OV/AG/P99 respirators for vapor exposure .

- Gloves : Nitrile or neoprene gloves (tested per EN 374) prevent dermal absorption .

- Ventilation : Maintain ≥100 ft/min airflow in fume hoods during reactions .

- Waste Management : Neutralize acidic byproducts before disposal via licensed hazardous waste services .

Key Research Findings

- Lignin Degradation : Fungal enzymes (e.g., Mn peroxidase) cleave β-O-4 ether bonds in lignin models, producing veratrylglycerol derivatives. Stereochemistry dictates whether O-C4 cleavage (erythro) or alkyl-aryl cleavage (threo) dominates .

- Enzyme Inhibition : SK1 inhibitors derived from this compound show sub-micromolar IC₅₀ values, making them candidates for anticancer research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.